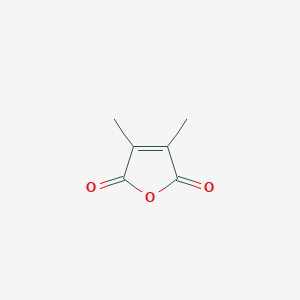

2,3-Dimethylmaleic anhydride

Descripción general

Descripción

Trilin es un compuesto natural de saponina esteroidal que se encuentra en diversas especies de plantas, particularmente en el género Trillium. Ha sido reconocido por sus posibles propiedades terapéuticas, incluidos los efectos anticancerígenos, antiinflamatorios y antifibróticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Trilin puede sintetizarse mediante biocatálisis enzimática. Un método implica el uso de la enzima beta-glucosidasa recombinante FBG1, que se sobreexpresa en Pichia pastoris. La enzima cataliza la hidrólisis de trilin para producir diosgenina, un precursor farmacéutico de alto valor .

Métodos de producción industrial: La producción industrial de trilin implica la extracción del rizoma seco de Trillium Tschonoskii Maxim. El proceso de extracción incluye secado, molienda y extracción con solventes, seguido de pasos de purificación para aislar trilin de otras saponinas e impurezas .

Tipos de reacciones:

Oxidación: Trilin sufre reacciones de oxidación, que pueden conducir a la formación de diversos derivados oxidados.

Reducción: Las reacciones de reducción de trilin pueden producir derivados de saponinas reducidos.

Sustitución: Trilin puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar diversos nucleófilos y electrófilos en condiciones suaves a moderadas.

Principales productos formados:

Oxidación: Derivados de saponinas oxidados.

Reducción: Derivados de saponinas reducidos.

Sustitución: Derivados de saponinas sustituidos con diferentes grupos funcionales

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Overview:

DMMA has gained significant attention in the development of advanced drug delivery systems due to its pH-sensitive properties. It can be utilized to create nanocarriers that respond to the acidic environment typical of tumor tissues.

Case Study: pH-Responsive Nanocarriers

A study demonstrated that DMMA-modified nanocarriers can effectively deliver drugs in a targeted manner by exploiting the acidic microenvironment of tumors. The amide bond formed between DMMA and amines can be cleaved under acidic conditions, facilitating drug release specifically at tumor sites. This mechanism enhances the therapeutic efficacy while minimizing systemic side effects .

Table 1: Properties of DMMA-Modified Nanocarriers

| Property | Description |

|---|---|

| Charge Behavior | Negatively charged in circulation; positively charged upon drug release |

| Drug Release Mechanism | pH-sensitive cleavage of amide bonds |

| Targeted Delivery | Enhanced uptake by tumor cells |

Organic Synthesis

Overview:

In organic chemistry, DMMA serves as a reagent for the synthesis of maleimides and other derivatives. Its utility as a protecting agent for amino groups further expands its application in synthetic routes.

Applications in Synthesis:

- Preparation of Maleimides: DMMA is used as a key reagent in the synthesis of maleimides, which are important intermediates in organic synthesis and medicinal chemistry.

- Amino Group Protection: It acts as a protecting group for amino acids and proteins, particularly in the synthesis of superoxide dismutase .

Pest Control

Overview:

DMMA has demonstrated significant insecticidal properties, making it an effective biofumigant against various stored-product pests.

Case Study: Insecticidal Activity

Research has shown that DMMA exhibits potent fumigant toxicity against several insect species, including houseflies and rice weevils. Its effectiveness is comparable to traditional chemical fumigants such as methyl bromide .

Table 2: Insecticidal Efficacy of DMMA

| Insect Species | Concentration (μL/L) | Mortality Rate (%) |

|---|---|---|

| Houseflies | < 6.3 | High |

| Rice Weevil | < 6.3 | Comparable to methyl bromide |

| Cockroaches | Not specified | Significant activity |

Biological Applications

Overview:

DMMA's role extends into biological research where it is utilized in modifying biomolecules for enhanced stability and activity.

Application in Superoxide Dismutase Research:

DMMA is employed as an amino group protecting agent in studies involving superoxide dismutase, an important enzyme in oxidative stress management . This application highlights its significance in biochemical research.

Mecanismo De Acción

Trilin ejerce sus efectos a través de varios objetivos y vías moleculares:

Inhibición de la vía NF-κB/COX-2: Trilin regula a la baja las proteínas clave involucradas en la vía NF-κB/COX-2, inhibiendo la translocación nuclear de las subunidades NF-κB y disminuyendo la actividad del promotor COX-2.

Upregulación de miR-145-5p: Trilin regula al alza miR-145-5p, que se dirige a MAP3K11, que está implicado en la progresión del cáncer.

Inhibición de la translocación nuclear de STAT3: Trilin inhibe la translocación de STAT3 fosforilado al núcleo, lo que lleva a una disminución de la expresión de proteínas antiapoptóticas y un aumento de la apoptosis.

Compuestos similares:

Diosgenina: Una sapogenina esteroidal derivada de trilin, ampliamente utilizada en la síntesis de medicamentos esteroideos.

Pinosaponin: Otra saponina que se encuentra en las especies de Trillium con propiedades anticancerígenas similares.

Dioscin: Una saponina con efectos antiinflamatorios y anticancerígenos similares.

Singularidad de Trilin: Trilin es único debido a sus objetivos y vías moleculares específicos, como la vía NF-κB/COX-2 y la regulación al alza de miR-145-5p. Su capacidad para inhibir la translocación nuclear de STAT3 también lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

Diosgenin: A steroidal sapogenin derived from trillin, widely used in the synthesis of steroidal drugs.

Pinosaponin: Another saponin found in Trillium species with similar anti-cancer properties.

Dioscin: A saponin with similar anti-inflammatory and anti-cancer effects.

Uniqueness of Trillin: Trillin is unique due to its specific molecular targets and pathways, such as the NF-κB/COX-2 pathway and miR-145-5p upregulation. Its ability to inhibit STAT3 nuclear translocation also sets it apart from other similar compounds .

Actividad Biológica

2,3-Dimethylmaleic anhydride (DMMA) is recognized for its diverse biological activities, particularly its insecticidal properties and potential applications in drug delivery systems. This article provides a comprehensive overview of the biological activity of DMMA, supported by data tables, case studies, and research findings.

Insecticidal Activity

DMMA exhibits potent insecticidal effects against various insect species. Studies have demonstrated its efficacy in fumigation bioassays, showing comparable toxicity to established chemical fumigants.

Efficacy Against Insects

- Test Organisms : The efficacy of DMMA was evaluated against Sitophilus oryzae (rice weevil) and Periplaneta americana (American cockroach).

- Results : At a concentration of less than 6.3 µL/L, DMMA caused significant mortality in adult rice weevils within 24 hours. The compound's fumigant toxicity was found to be on par with that of methyl bromide and coumaran, highlighting its potential as a natural insecticide.

| Insect Species | Concentration (µL/L) | Mortality Rate (%) | Time (hours) |

|---|---|---|---|

| Sitophilus oryzae | <6.3 | >90 | 24 |

| Periplaneta americana | 15 | >90 | 24 |

The primary mechanism through which DMMA exerts its insecticidal effects is via the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which disrupts normal neural function. Research indicates that DMMA's AChE inhibition is both dose-dependent and time-dependent, with significant impairments observed at higher concentrations.

Antioxidant Activity and Oxidative Stress

In addition to its insecticidal properties, DMMA has been shown to influence antioxidant enzyme systems in treated insects.

- Superoxide Dismutase (SOD) : DMMA treatment resulted in a significant increase in SOD activity, with a reported increase of up to 290% compared to controls.

- Catalase (CAT) : Similar increases were noted for CAT activity, indicating a response to oxidative stress induced by the compound.

- Glutathione (GSH) : GSH levels also increased significantly, suggesting that DMMA may provoke oxidative stress responses that enhance antioxidant defenses.

Case Studies and Research Findings

- Toxicity Assessment : A study conducted on the effects of DMMA on S. oryzae and P. americana revealed that at a dosage of 99 KD, AChE activity was inhibited by over 90%, leading to significant mortality rates in both species .

- Oxidative Stress Response : The same study reported alterations in antioxidant enzyme activities following exposure to DMMA. For instance:

Applications in Drug Delivery Systems

Beyond its insecticidal properties, DMMA is being explored for its potential in drug delivery applications:

- Nanocarrier Modification : Research indicates that DMMA can be utilized to modify nanocarriers for targeted drug delivery systems responsive to pH changes typical of tumor environments. This modification enhances drug release at tumor sites while minimizing systemic toxicity .

- Mechanism : The pH-responsive nature of DMMA allows it to switch from a negatively charged state in circulation to a positively charged state in acidic environments like tumors, facilitating enhanced endocytosis by cancer cells .

Propiedades

IUPAC Name |

3,4-dimethylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-3-4(2)6(8)9-5(3)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGALGYVFGDXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061103 | |

| Record name | 2,5-Furandione, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white plates; [MSDSonline] | |

| Record name | 2,3-Dimethylmaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

223 °C | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOL IN WATER | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.107 AT 100 °C/4 °C | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

766-39-2 | |

| Record name | Dimethylmaleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylmaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmaleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PP3N541QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

96 °C | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.